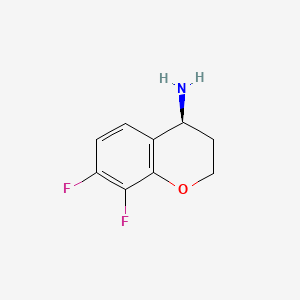

(S)-7,8-difluorochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFFMOBPPRECAW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677275 | |

| Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213161-36-4 | |

| Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-7,8-difluorochroman-4-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-7,8-Difluorochroman-4-amine

Introduction

(S)-7,8-difluorochroman-4-amine is a fluorinated, chiral heterocyclic compound that has emerged as a significant building block for the synthesis of complex molecular architectures in medicinal chemistry. Its rigid chroman scaffold, combined with the specific stereochemistry at the C4 position and the electronic influence of the vicinal fluorine atoms, makes it a highly valuable synthon for drug discovery and development. The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of (S)-7,8-difluorochroman-4-amine, tailored for researchers and scientists in the field of drug development.

Part 1: Physicochemical and Structural Properties

The unique properties of (S)-7,8-difluorochroman-4-amine are derived from its distinct structural features. The chroman framework provides a conformationally constrained three-dimensional structure, while the primary amine serves as a versatile chemical handle for further modification. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, influencing the molecule's overall electronic profile and reactivity.

Key Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₉H₉F₂NO | [2][3] |

| Molecular Weight | 185.17 g/mol | [2][3] |

| CAS Number | 1213161-36-4 | [3] |

| Appearance | Typically an off-white to yellow solid | Inferred from supplier data |

| Boiling Point (racemate) | 225.2 ± 40.0 °C at 760 mmHg | [2] |

| Storage Conditions | Store in a dry, sealed place | [2][4] |

Structural Analysis

The molecule's structure is defined by a dihydropyran ring fused to a 1,2-difluorobenzene ring. The chiral center at the C4 position, bearing the amine group, is fixed in the (S)-configuration. This specific enantiomer is critical, as biological systems are inherently chiral, and stereoisomers often exhibit profoundly different pharmacological activities and safety profiles. The C-F bonds are exceptionally strong and the fluorine atoms are the most electronegative, which can lead to altered acidity of neighboring protons and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.

Part 2: Synthesis and Stereochemical Control

The generation of enantiomerically pure (S)-7,8-difluorochroman-4-amine is paramount for its application in drug development. Chemical synthesis strategies typically focus on the asymmetric preparation of a key intermediate, 7,8-difluorochroman-4-one, followed by stereoselective amination or reduction.

Rationale for Asymmetric Synthesis

The synthesis of a single enantiomer is crucial to developing selective drugs. The alternative, using a racemic mixture, introduces a 50% isomeric ballast that could be inactive, contribute to off-target toxicity, or have a different pharmacological profile altogether. Enzymatic catalysis offers a powerful method for achieving high stereoselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods that may rely on expensive and toxic heavy metal catalysts.[5]

Proposed Synthetic Workflow

A common and effective strategy involves the asymmetric reduction of the prochiral ketone, 7,8-difluorochroman-4-one, to the corresponding (S)-alcohol. This chiral alcohol can then be converted to the desired (S)-amine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CAS 886762-83-0 | 7,8-Difluorochroman-4-amine - Synblock [synblock.com]

- 3. aceschem.com [aceschem.com]

- 4. CAS 1213550-52-7 | (R)-7,8-Difluorochroman-4-amine - Synblock [synblock.com]

- 5. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]

(S)-7,8-Difluorochroman-4-amine: Mechanistic & Synthetic Guide

[1]

Executive Technical Summary

(S)-7,8-difluorochroman-4-amine is a chiral heterocyclic building block characterized by a bicyclic chroman core with vicinal fluorine substitutions at the 7 and 8 positions.[1] It serves as a critical "left-hand" pharmacophore in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and CNS-active agents.

Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, drugs derived from this amine (e.g., Tegoprazan analogs) act as reversible, K+-competitive inhibitors of the gastric H+/K+-ATPase.[1] The (S)-configuration of the amine is essential for stereoselective binding within the luminal vestibule of the proton pump, while the 7,8-difluoro substitution pattern modulates metabolic stability by blocking cytochrome P450 oxidation sites.[1]

Mechanism of Action (MOA)[1]

Target Interaction: H+/K+-ATPase Inhibition

The primary application of the (S)-7,8-difluorochroman-4-amine scaffold is to serve as the protonatable amine moiety in P-CABs.[1] The mechanism is distinct from PPIs:

-

Ion Trapping & Binding: The amine (pKa ~9.[1]0) becomes protonated in the acidic environment of the parietal cell canaliculus (pH < 1).

-

K+ Competition: The protonated species binds ionically to the E2 conformation of the H+/K+-ATPase pump, specifically competing with K+ ions for the luminal access channel.[1]

-

Occlusion Blockade: The bulky chroman ring, stabilized by the 7,8-fluorine atoms, sterically hinders the conformational change required to transport K+ into the cell, thereby halting acid secretion.[1]

Structural Pharmacology: The Fluorine Effect

The specific 7,8-difluoro pattern offers distinct advantages over non-fluorinated or monosubstituted analogs:

-

Metabolic Blockade: The C7 and C8 positions on the chroman ring are electron-rich sites prone to oxidative metabolism (hydroxylation). Fluorination at these positions blocks CYP450-mediated degradation, extending the drug's half-life (

). -

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

), enhancing membrane permeability and affinity for the hydrophobic pockets adjacent to the cation-binding site.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the parietal cell.

Caption: Competitive inhibition of the H+/K+-ATPase pump by the protonated (S)-7,8-difluorochroman-4-amine moiety.[1]

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol. The industrial route typically involves the construction of the chromanone core followed by asymmetric reductive amination.

Synthetic Route[2]

-

Core Construction: Friedel-Crafts acylation of 2,3-difluorophenol with 3-chloropropionic acid, followed by base-mediated cyclization to yield 7,8-difluorochroman-4-one .[1]

-

Chiral Resolution: The ketone is converted to an enamide or imine, which undergoes Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium or Iridium catalyst (e.g., Ru-TsDPEN) to yield the (S)-amine with >98% enantiomeric excess (ee).[1]

Synthesis Workflow Diagram[1]

Caption: Asymmetric synthesis pathway from 2,3-difluorophenol to the chiral amine scaffold.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

To validate the efficacy of drugs derived from this intermediate, the following porcine gastric vesicle assay is standard.

Protocol:

-

Preparation: Isolate gastric vesicles from porcine stomach fundus via differential centrifugation.

-

Reaction Mix: Buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl, and varying concentrations of the test compound (0.01 – 10 µM).

-

Initiation: Add 2 mM ATP to start the reaction; incubate at 37°C for 30 minutes.

-

Quantification: Stop reaction with trichloroacetic acid. Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric method (Absorbance at 620 nm).

-

Analysis: Calculate IC50 values relative to vehicle control.

Chiral Purity Analysis (HPLC)

Ensuring the (S)-configuration is critical, as the (R)-enantiomer typically exhibits significantly lower binding affinity.[1]

| Parameter | Specification |

| Column | Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Acceptance Criteria | (S)-Enantiomer > 99.0%; (R)-Enantiomer < 0.5% |

References

-

Tegoprazan and P-CAB Structure-Activity Relationships. Journal of Medicinal Chemistry. Detailed SAR studies comparing 5,7-difluoro and 7,8-difluoro chroman analogs.[1]

-

Asymmetric Synthesis of Chroman-4-amines. Organic Process Research & Development. Methodologies for Ru-catalyzed asymmetric transfer hydrogenation of chromanones.

-

Mechanism of Potassium-Competitive Acid Blockers. Pharmacological Reviews. Comprehensive review of the ionic binding mechanism of P-CABs at the H+/K+-ATPase.

-

PubChem Compound Summary: (S)-7,8-difluorochroman-4-amine. National Center for Biotechnology Information. Official chemical structure and property data (CID 72943047).

-

Patent US20130029978A1. FAAH Inhibitors containing chroman scaffolds.[1] Describes the synthesis of 7,8-difluorochroman-4-one and its amine derivatives.

Technical Monograph: (S)-7,8-Difluorochroman-4-amine

The following technical guide details the chemical profile, synthesis, and application of (S)-7,8-difluorochroman-4-amine .

Advanced Synthesis, Quality Control, and Pharmacological Context

Executive Summary & Strategic Context

(S)-7,8-difluorochroman-4-amine (CAS: 1213161-36-4 ) is a high-value chiral heterocyclic building block. While often overshadowed by its structural isomer—the 5,7-difluoro analog used in the commercial potassium-competitive acid blocker (P-CAB) Tegoprazan —the 7,8-difluoro isomer represents a critical scaffold for Structure-Activity Relationship (SAR) exploration.

In modern drug discovery, shifting the fluorine substitution pattern on the chroman ring (from 5,7 to 7,8) is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites) and fine-tune lipophilicity (

Chemical Identity

| Property | Detail |

| Chemical Name | (S)-7,8-Difluoro-3,4-dihydro-2H-chromen-4-amine |

| CAS Number | 1213161-36-4 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 185.17 g/mol |

| Chirality | (S)-Enantiomer |

| Key Precursor | 7,8-Difluorochroman-4-one (CAS: 890840-90-1) |

Synthetic Architecture

The synthesis of the (S)-amine with high enantiomeric excess (

Route A: Biocatalytic Transamination (Recommended)

This route utilizes an

-

Enzyme: (S)-selective

-Transaminase (e.g., Vibrio fluvialis or engineered variants). -

Amine Donor: Isopropylamine (IPA) or L-Alanine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Route B: ATH + Mitsunobu Inversion

Used when specific enzymes are unavailable. It involves reducing the ketone to the alcohol, then converting to the amine with inversion of configuration.

-

Step 1: ATH of 7,8-difluorochroman-4-one using Ru-TsDPEN catalyst

(R)-Alcohol. -

Step 2: Mitsunobu reaction with Diphenylphosphoryl azide (DPPA)

(S)-Azide. -

Step 3: Staudinger reduction

(S)-Amine.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix and process flow for generating the target scaffold.

Caption: Comparative workflow for (S)-7,8-difluorochroman-4-amine synthesis. Route A (Green) offers a single-step advantage.

Detailed Experimental Protocol (Biocatalytic Route)

This protocol is designed for a laboratory-scale batch (10g) but is scalable to pilot plant volumes.

Materials

-

Substrate: 7,8-difluorochroman-4-one (10.0 g, 54.3 mmol).

-

Enzyme: ATA-113 (or commercially available (S)-Transaminase screening kit hit).

-

Donor: Isopropylamine (IPA) (Used as solvent/donor mix).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

-

Cofactor: PLP (1 mM).

Step-by-Step Procedure

-

Buffer Preparation: Dissolve PLP (0.25 g) in 100 mM Potassium Phosphate buffer (200 mL). Adjust pH to 7.5.

-

Substrate Solubilization: Dissolve 7,8-difluorochroman-4-one in DMSO (10 mL) to aid solubility, then add to the buffer solution.

-

Amine Donor Addition: Add Isopropylamine (15 mL). Note: IPA shifts equilibrium by removing the acetone byproduct if coupled with a vacuum or nitrogen sweep, though in batch mode, excess IPA drives the reaction.

-

Enzyme Initiation: Add (S)-Transaminase powder (200 mg/g substrate).

-

Incubation: Stir at 30°C for 24–48 hours at 200 rpm. Monitor conversion via HPLC.

-

Workup:

-

Acidify to pH 2.0 with 6N HCl (to protonate the amine and keep it in the aqueous phase).

-

Extract with Ethyl Acetate (3 x 100 mL) to remove unreacted ketone.

-

Basify the aqueous layer to pH 12.0 with 10N NaOH.

-

Extract the free amine into Dichloromethane (DCM) (3 x 100 mL).

-

-

Isolation: Dry DCM layer over Na

SO -

Salt Formation (Optional but recommended for stability): Dissolve residue in Ethanol and add HCl/Ethanol to precipitate (S)-7,8-difluorochroman-4-amine HCl .

Yield & Specifications

-

Typical Yield: 85–92%

-

Enantiomeric Excess (ee): >99.5% (Enzymatic selectivity is typically superior to chemical reduction).

Analytical Quality Control

Validating the stereochemistry is critical, especially when distinguishing from the 5,7-isomer or the (R)-enantiomer.

Method 1: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approximate):

-

(R)-Isomer: 8.5 min

-

(S)-Isomer: 11.2 min

-

Note: Must be validated with racemic standard.

-

Method 2: F-NMR Spectroscopy

The 7,8-difluoro substitution pattern provides a distinct fingerprint compared to the 5,7-isomer.

-

Solvent: DMSO-

. -

Signals: Two distinct multiplets in the -130 to -160 ppm range. The coupling constants (

and

Pharmacological Application: P-CABs

While Tegoprazan utilizes the 5,7-difluoro ether linkage, the 7,8-difluoro amine is a bioisostere used to explore the "prazole" binding pocket of the H

Mechanism of Action (Contextual)

P-CABs bind ionically to the luminal aspect of the proton pump. The chroman ring mimics the lipophilic domain required to lock the channel in the closed state.

Caption: Mechanism of Action for Chroman-based P-CABs.

Structural Advantages of 7,8-Substitution[7]

-

Metabolic Blocking: Fluorine at position 8 blocks para-hydroxylation relative to the ether/amine linkage, potentially extending half-life (

). -

Electronic Effects: The 7,8-difluoro motif alters the pKa of the amine (or resulting ether oxygen), affecting the drug's accumulation in the acidic canaliculus of the parietal cell.

References

-

Tegoprazan Structure & 5,7-Isomer Context

- Title: Structure Determin

- Source: MDPI / NIH PubMed Central.

-

URL:[Link]

-

Synthesis of Chiral Chroman-4-amines (General Protocol)

- Title: Ru(II)

- Source: ResearchG

-

URL:[Link]

-

Biocatalytic Transamination Methods

-

Title: Transamination for Making Amino Acids (Enzymatic Mechanisms).

- Source: eQuilibr

-

URL:[Link]

-

-

Commercial Identity of 7,8-Isomer

Sources

Methodological & Application

The Strategic Application of (S)-7,8-Difluorochroman-4-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Foreword: Unlocking New Chemical Space with Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the chroman scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its inherent conformational rigidity and synthetic tractability have made it a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine atoms onto this scaffold, particularly in the form of (S)-7,8-difluorochroman-4-amine, offers a compelling avenue for medicinal chemists to modulate key pharmacological properties. This guide provides an in-depth exploration of the rationale, potential applications, and synthetic protocols associated with this versatile building block, empowering researchers to leverage its unique characteristics in their drug design endeavors. Fluorinated building blocks are instrumental in modern medicinal chemistry for their ability to fine-tune the properties of molecules.[1][2][3]

The Rationale for Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[4][5] In the context of the chroman ring, the 7,8-difluoro substitution pattern imparts several advantageous modifications:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate, leading to improved bioavailability and dosing regimens.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the 4-amino group, influencing its ionization state at physiological pH. This can have profound effects on target binding, cell permeability, and solubility.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the chroman ring system, potentially locking the molecule into a bioactive conformation.

The chiral amine at the 4-position provides a crucial handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The (S)-configuration is often critical for stereospecific interactions with chiral biological targets.

Potential Therapeutic Applications: A Landscape of Possibilities

While direct literature on the specific applications of (S)-7,8-difluorochroman-4-amine is emerging, the known biological activities of analogous chroman structures provide a fertile ground for hypothesizing its potential therapeutic utility.

Central Nervous System (CNS) Disorders

The chroman scaffold is prevalent in compounds targeting the CNS. Derivatives of 7,8-dihydroxyflavone, a structural relative, are known to act as potent agonists of the Tropomyosin receptor kinase B (TrkB), a key receptor in neuronal survival and plasticity. This suggests that derivatives of (S)-7,8-difluorochroman-4-amine could be explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] Furthermore, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative processes.[7][8]

Synthetic Protocols: Derivatization of the 4-Amino Group

The primary amine of (S)-7,8-difluorochroman-4-amine serves as a versatile synthetic handle for the construction of diverse compound libraries. Standard protocols for N-functionalization can be readily applied.[9][10][11]

General Protocol for Amide Bond Formation

This protocol outlines a standard procedure for the acylation of (S)-7,8-difluorochroman-4-amine with a carboxylic acid.

Materials:

-

(S)-7,8-difluorochroman-4-amine

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.2 equivalents) and the tertiary amine base (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add (S)-7,8-difluorochroman-4-amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

General Protocol for Reductive Amination

This protocol describes the formation of a secondary amine via reductive amination with an aldehyde or ketone.

Materials:

-

(S)-7,8-difluorochroman-4-amine

-

Aldehyde or ketone of interest

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., DCE, THF, methanol)

-

Acetic acid (catalytic amount, if necessary)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography

Procedure:

-

Dissolve (S)-7,8-difluorochroman-4-amine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen anhydrous solvent.

-

Add a catalytic amount of acetic acid if required to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired secondary amine.

Data Presentation and Visualization

The strategic derivatization of the (S)-7,8-difluorochroman-4-amine core can lead to compounds with a wide range of biological activities. The following table provides a hypothetical example of how SAR data for a series of amide derivatives targeting a generic kinase could be presented.

| Compound | R-Group | Kinase IC50 (nM) | Cellular Potency (µM) |

| 1a | Phenyl | 150 | 2.5 |

| 1b | 4-Fluorophenyl | 75 | 1.2 |

| 1c | 4-Methoxyphenyl | 200 | 3.8 |

| 1d | Pyridin-3-yl | 50 | 0.8 |

Experimental Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for amide synthesis.

Caption: Workflow for reductive amination.

Conclusion and Future Perspectives

(S)-7,8-Difluorochroman-4-amine represents a promising and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained scaffold, a synthetically accessible chiral amine, and the strategic placement of fluorine atoms offers a powerful tool for the design of novel therapeutics with enhanced drug-like properties. While the full potential of this building block is still being explored, the foundational principles of medicinal chemistry and the biological activities of related chroman structures strongly suggest its utility in a variety of therapeutic areas, particularly in the realm of CNS disorders and oncology. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers seeking to incorporate this and similar fluorinated scaffolds into their drug discovery programs.

References

-

PubChem. 7,8-Dihydroxyflavone. [Link]

- Matos, M. J., et al. (2023). 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile. European Journal of Medicinal Chemistry, 248, 115091.

-

ResearchGate. (2025). Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

PMC. (2021). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

- Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674.

-

PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

MDPI. (2010). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

ResearchGate. (2025). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. [Link]

-

PMC. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

Duke University Libraries. (2018). New Strategies and Transformations for the alpha-Functionalization of Amines to Access Chiral Amines. [Link]

-

NIH. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. [Link]

- Google Patents. (2023). US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof.

-

Organic Chemistry Portal. (2008). Synthesis of Functionalized Enamines: A Facile and Efficient Protocol toward N-Protected α,β-Dehydroamino Acid Derivatives. [Link]

-

NIH. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. [Link]

-

RSC Publishing. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [Link]

-

NIH. (2022). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. [Link]

-

MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

-

RSC Publishing. (2021). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. [Link]

- Google Patents. (2005). US6946120B2 - Pharmaceutical composition.

-

NIH. (2018). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [Link]

-

PubChem. Resorufin derivatives for treatment of oxidative stress disorders - Patent US-9670170-B2. [Link]

- Google Patents. (2020). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 10. Synthesis of Functionalized Enamines: A Facile and Efficient Protocol toward N-Protected α,β-Dehydroamino Acid Derivatives [organic-chemistry.org]

- 11. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: In Vitro Characterization of P-CABs Utilizing the (S)-7,8-difluorochroman-4-amine Scaffold

Introduction & Scope

The (S)-7,8-difluorochroman-4-amine moiety is the pharmacophoric core of Vonoprazan , a first-in-class Potassium-Competitive Acid Blocker (P-CAB). Unlike proton pump inhibitors (PPIs) which require acid activation and bind covalently to cysteines, P-CABs containing this fluorinated chroman scaffold bind reversibly and K⁺-competitively to the gastric H⁺,K⁺-ATPase.

This guide details the critical in vitro assays required to validate the bioactivity of ligands derived from this scaffold. We focus on two pillars of validation:

-

Biochemical Potency: Direct inhibition of H⁺,K⁺-ATPase activity using the Malachite Green phosphate release assay.

-

Functional Efficacy: Assessment of acid suppression via the [¹⁴C]-Aminopyrine accumulation assay in isolated parietal cells.

Mechanism of Action (P-CAB vs. PPI)

Figure 1: Mechanistic differentiation. P-CABs utilizing the (S)-7,8-difluorochroman-4-amine scaffold bind directly to the K⁺ site without acid-mediated activation.

Primary Screen: H⁺,K⁺-ATPase Inhibition Assay

This biochemical assay quantifies the release of inorganic phosphate (Pi) from ATP. Because the (S)-7,8-difluorochroman-4-amine scaffold competes with Potassium, the assay must be run at varying K⁺ concentrations to determine the

Reagents & Equipment

-

Enzyme Source: Lyophilized hog gastric mucosal microsomes (enriched for H⁺,K⁺-ATPase).

-

Detection Reagent: Malachite Green Reagent (Acidified Ammonium Molybdate).

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM EDTA.

-

Substrate: 2 mM ATP (Mg-salt).

-

Ionophore: Nigericin (dissolved in ethanol) – Critical for ensuring K⁺ permeability in tight vesicles.

-

Control: Ouabain (1 mM) to inhibit contaminating Na⁺,K⁺-ATPase.

Experimental Protocol

Step 1: Enzyme Preparation

-

Resuspend lyophilized gastric vesicles in Assay Buffer to a concentration of 10 µg protein/mL.

-

Add Nigericin (10 µg/mL final) to the vesicle suspension.

-

Why? Native vesicles are often "tight" (impermeable to K⁺). Nigericin acts as a K⁺/H⁺ exchanger, allowing K⁺ to access the luminal binding site where P-CABs act. Without this, K⁺ competition data will be artifactual.

-

-

Add Ouabain (1 mM) to block background ATPase activity.

Step 2: Reaction Setup (96-well format) Prepare the reaction mixture on ice.

| Component | Volume (µL) | Final Conc. |

| Assay Buffer | 50 | - |

| KCl (Variable) | 10 | Low K⁺: 2 mM High K⁺: 20 mM |

| Test Compound | 10 | 0.1 nM – 10 µM (Log dilution) |

| Enzyme Mix | 20 | 0.2 µ g/well |

| ATP Start Soln | 10 | 2 mM |

Step 3: Incubation

-

Pre-incubate enzyme and compound for 30 minutes at 37°C . This allows the lipophilic amine to equilibrate.

-

Initiate reaction by adding ATP .

-

Incubate for 30 minutes at 37°C .

Step 4: Detection (Malachite Green)

-

Add 100 µL of Malachite Green Reagent to stop the reaction.

-

Incubate for 20 minutes at room temperature for color development.

Data Analysis & Validation[3]

-

IC50 Calculation: Plot % Inhibition vs. Log[Compound].

-

Mode of Action Check: The IC50 of a P-CAB must shift to a higher value as [K⁺] increases.

-

Acceptance Criteria: IC50 at 20 mM KCl should be roughly 5-10x higher than at 2 mM KCl for a competitive inhibitor like Vonoprazan.

-

Secondary Functional Assay: [¹⁴C]-Aminopyrine Accumulation

While the ATPase assay measures binding, it does not account for the unique "ion trapping" ability of the (S)-7,8-difluorochroman-4-amine scaffold (pKa ~9.3). This cellular assay measures the drug's ability to inhibit acid secretion in a physiological context.

Principle

Aminopyrine (AP) is a weak base that accumulates in acidic spaces (pH < 2) of active parietal cells. The ratio of intracellular to extracellular AP correlates directly with acid secretion.

Protocol Workflow

Figure 2: Workflow for the Aminopyrine Accumulation Assay.[3][4]

Detailed Methodology

Step 1: Gastric Gland Isolation

-

Perfuse rabbit stomach with PBS to remove food debris.

-

Strip the fundic mucosa and mince finely.

-

Digest with Collagenase Type I (1 mg/mL) in Medium A (DMEM buffered with 20 mM HEPES, pH 7.4) for 45 mins at 37°C.

-

Filter through a nylon mesh to remove undigested tissue.

Step 2: Incubation

-

Resuspend glands in Medium A containing [¹⁴C]-Aminopyrine (0.1 µCi/mL).

-

Aliquot into tubes containing:

-

Basal: No stimulation.

-

Stimulated: Histamine (100 µM) + IBMX (30 µM).

-

Treated: Stimulated + Test Compound (0.01 – 10 µM).

-

-

Incubate for 40 minutes at 37°C with gentle shaking (100 rpm).

Step 3: Separation and Counting

-

Centrifuge tubes at low speed (500 x g, 2 min) to pellet glands.

-

Supernatant: Transfer 200 µL to a scintillation vial.

-

Pellet: Solubilize in 1N NaOH, neutralize, and transfer to a scintillation vial.

-

Add scintillation cocktail and count CPM (Counts Per Minute).

Calculation

Calculate the Accumulation Ratio (R):

Interpretation:

-

Stimulated Control: R > 100 (High acid accumulation).

-

Effective P-CAB: R drops to basal levels (< 20) in a dose-dependent manner.

References

-

Hori, Y., et al. (2010). "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), a novel and potent potassium-competitive acid blocker." Journal of Pharmacology and Experimental Therapeutics. Link

-

Scott, D. R., et al. (1987). "Characterization of the H+,K+-ATPase from gastric membrane vesicles." Gastroenterology. Link

-

Sachs, G., et al. (1995). "The pharmacology of the gastric acid pump: the H+,K+ ATPase." Annual Review of Pharmacology and Toxicology. Link

-

Sigma-Aldrich. "Malachite Green Phosphate Assay Kit Technical Bulletin." Link

-

Andersson, K., et al. (1998). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics. Link

Sources

Synthesis of (S)-7,8-difluorochroman-4-amine intermediates

An Application Guide for the Synthesis of (S)-7,8-Difluorochroman-4-amine Intermediates

Authored by a Senior Application Scientist

Abstract

(S)-7,8-difluorochroman-4-amine is a highly valuable chiral building block in contemporary drug discovery and development. Its unique structural and electronic properties, conferred by the difluoro substitution on the aromatic ring, make it a sought-after intermediate for synthesizing complex pharmaceutical agents. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the robust synthesis of this key intermediate. We will explore the strategic synthesis of the precursor ketone, 7,8-difluorochroman-4-one, and detail three primary methodologies for achieving the desired (S)-enantiomer of the amine: Asymmetric Reductive Amination, Diastereomeric Salt Resolution, and Biocatalytic Asymmetric Reduction followed by chemical conversion. Each protocol is presented with a rationale for experimental choices, troubleshooting insights, and a focus on scalability and efficiency.

Introduction: The Significance of Fluorinated Chroman-4-amines

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] Fluorine substitution, particularly in the 7 and 8 positions, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 7,8-difluorinated analogues particularly interesting for lead optimization in drug discovery programs. For instance, related chromanone structures have been investigated as potent and selective Sirtuin 2 (SIRT2) inhibitors for neurodegenerative disorders, where halogen substitutions on the aromatic ring were found to be critical for activity.[3] The specific enantiomer, (S)-7,8-difluorochroman-4-amine (C₉H₉F₂NO), is a key intermediate whose stereochemistry is often crucial for the final compound's efficacy and safety profile.[4]

This guide provides a comprehensive overview of reliable synthetic pathways to access this important chiral intermediate, beginning with the synthesis of its essential precursor.

Retrosynthetic Strategy

A logical retrosynthetic analysis of (S)-7,8-difluorochroman-4-amine reveals the central importance of the prochiral ketone, 7,8-difluorochroman-4-one. The primary challenge lies in the stereoselective introduction of the amine group at the C4 position. Our strategic approach is visualized below, outlining the disconnection to the key ketone intermediate and the subsequent divergent pathways to the target chiral amine.

Figure 1: Retrosynthetic analysis and divergent strategies for the synthesis of (S)-7,8-difluorochroman-4-amine.

Synthesis of Key Intermediate: 7,8-Difluorochroman-4-one

The synthesis of the chroman-4-one core is a well-established process, typically involving an intramolecular cyclization. A reliable method adapted for the 7,8-difluoro analogue involves a two-step sequence starting from 2,3-difluorophenol.

Protocol 3.1: Synthesis of 7,8-Difluorochroman-4-one

This protocol is based on the classical approach of Michael addition followed by an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction).[1]

-

Step 1: Michael Addition to form 3-(2,3-Difluorophenoxy)propanenitrile

-

To a stirred solution of 2,3-difluorophenol (1.0 eq) and acrylonitrile (1.2 eq) in tert-butanol (5 mL/g of phenol), add potassium carbonate (0.2 eq).

-

Heat the reaction mixture to reflux (approx. 85°C) and monitor by TLC or GC-MS. The reaction can be sluggish, sometimes requiring 20-40 hours for completion.[1]

-

Causality Insight: The base (K₂CO₃) deprotonates the phenol, forming a phenoxide which acts as the nucleophile in the Michael addition to acrylonitrile. Tert-butanol is a suitable polar, aprotic solvent that facilitates the reaction.

-

Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3-(2,3-difluorophenoxy)propanenitrile as a clear oil.

-

-

Step 2: Intramolecular Houben-Hoesch Cyclization

-

Caution: This step uses strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask containing trifluoroacetic acid (TFA, 5.0 eq), add the 3-(2,3-difluorophenoxy)propanenitrile (1.0 eq) from the previous step.

-

Cool the mixture in an ice bath (0°C) and slowly add trifluoromethanesulfonic acid (TfOH, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The mixture will typically darken.

-

Causality Insight: The superacidic medium protonates the nitrile, activating it for intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, forming an imine intermediate.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

The aqueous workup hydrolyzes the imine intermediate to the corresponding ketone.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford 7,8-difluorochroman-4-one as a solid.

-

Asymmetric Synthesis of (S)-7,8-Difluorochroman-4-amine

With the prochiral ketone in hand, the crucial stereocenter can be introduced. We present three robust methods, each with distinct advantages regarding scalability, cost, and access to chiral reagents.

Method A: Direct Asymmetric Reductive Amination

This method forms the C-N bond and sets the stereocenter in a single, highly efficient transformation. It relies on the in-situ formation of an imine or enamine, which is then asymmetrically reduced.

Figure 2: Conceptual workflow for asymmetric reductive amination.

Protocol 4.1: Asymmetric Reductive Amination

-

In a high-pressure reactor, charge 7,8-difluorochroman-4-one (1.0 eq) and a suitable chiral catalyst system (e.g., a Ru- or Ir-based complex with a chiral diphosphine ligand).

-

Add a solvent such as methanol or isopropanol.

-

Seal the reactor and purge with nitrogen, then introduce an ammonia source (e.g., ammonia in methanol or ammonium formate).

-

Pressurize the reactor with hydrogen gas (H₂).

-

Heat the reaction to the optimized temperature and stir until ketone consumption is complete (monitor by HPLC or GC).

-

Causality Insight: The catalyst coordinates to the transiently formed imine, creating a chiral environment. The hydride (from H₂) is then delivered to one face of the C=N double bond preferentially, leading to the formation of one enantiomer in excess.

-

Cool the reactor, vent carefully, and concentrate the reaction mixture.

-

Purify via column chromatography or by forming a salt (e.g., HCl salt) and recrystallizing to obtain the enantiomerically enriched amine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Method B: Diastereomeric Salt Resolution (Classical Approach)

This method is a highly reliable and scalable technique for separating enantiomers, making it attractive for industrial applications.[5] It involves synthesizing the racemic amine first, followed by separation using a chiral resolving agent.

Protocol 4.2: Synthesis and Resolution of (±)-7,8-Difluorochroman-4-amine

-

Step 1: Synthesis of Racemic Amine via Reductive Amination

-

Dissolve 7,8-difluorochroman-4-one (1.0 eq) in methanol.

-

Add ammonium acetate (5-10 eq) and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature.

-

Causality Insight: The reaction proceeds via the formation of an iminium ion, which is rapidly reduced by NaBH₃CN. This reducing agent is advantageous because it is stable in mildly acidic conditions and selectively reduces the protonated imine over the ketone.[6]

-

Stir the reaction for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding aqueous HCl (2M) until the pH is ~2. Stir for 30 minutes.

-

Basify the solution with aqueous NaOH (6M) to pH > 10 and extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the racemic amine.

-

-

Step 2: Diastereomeric Salt Resolution

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Screening for the optimal solvent is crucial.[5]

-

In a separate flask, dissolve a chiral resolving agent (0.5 eq), such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent, heating gently if necessary.

-

Add the resolving agent solution to the amine solution. A precipitate should form, either immediately or upon cooling/standing.

-

Causality Insight: The chiral acid reacts with both enantiomers of the amine to form a pair of diastereomeric salts ((R)-acid/(S)-amine and (R)-acid/(R)-amine). These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[7][8]

-

Stir the resulting slurry for a defined period (e.g., 1-2 hours) at room temperature or below to allow for complete crystallization.[9]

-

Filter the solid salt and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.

-

To recover the free amine, suspend the diastereomeric salt in water and basify with NaOH. Extract the free amine into an organic solvent, dry, and concentrate.

-

Analyze the enantiomeric excess (ee) of the recovered amine using chiral HPLC. The mother liquor contains the other enantiomer, which can be recovered or racemized for reuse.

-

Method C: Asymmetric Reduction and Functional Group Interconversion

This strategy involves first setting the stereocenter at the alcohol level, which can often be achieved with very high enantioselectivity using biocatalysis or chiral reducing agents. The resulting chiral alcohol is then converted to the amine.

Protocol 4.3: Biocatalytic Reduction and Mitsunobu Reaction

-

Step 1: Asymmetric Reduction to (R)-7,8-Difluorochroman-4-ol

-

This protocol is adapted from similar enzymatic reductions of fluorinated chromanones.[10]

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add 7,8-difluorochroman-4-one (e.g., 20 g/L), a ketoreductase (KRED) enzyme selective for producing the (R)-alcohol, and a co-factor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

-

Causality Insight: The KRED enzyme possesses a chiral active site that binds the ketone in a specific orientation. It then facilitates the transfer of a hydride from the NADPH cofactor to one face of the carbonyl, producing the alcohol with high stereoselectivity.

-

Stir the reaction at a controlled temperature (e.g., 30°C), maintaining the pH with a suitable base (e.g., NaOH solution).

-

Monitor the conversion by HPLC. Upon completion (typically >99% conversion, >99% ee), extract the product with an organic solvent like ethyl acetate.

-

Dry and concentrate the organic phase to yield crude (R)-7,8-difluorochroman-4-ol.

-

-

Step 2: Conversion to (S)-Amine via Mitsunobu Reaction

-

Caution: The Mitsunobu reaction uses hazardous reagents. Perform in a well-ventilated fume hood.

-

Dissolve the (R)-7,8-difluorochroman-4-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) or an alternative azide source.

-

Cool the solution to 0°C and add a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Causality Insight: This reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism). The alcohol is activated by the PPh₃/DIAD system and is then displaced by the azide nucleophile, converting the (R)-alcohol to an (S)-azide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate (S)-4-azido-7,8-difluorochroman.

-

-

Step 3: Reduction of the Azide

-

Dissolve the (S)-azide in a solvent like methanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).

-

Alternatively, use triphenylphosphine followed by water (Staudinger reaction) or LiAlH₄.

-

Monitor the reaction by TLC. Upon completion, filter off the catalyst (if using Pd/C) and concentrate the solvent.

-

Purify as needed to yield the final product, (S)-7,8-difluorochroman-4-amine.

-

Summary of Synthetic Strategies

The choice of synthetic route depends on available resources, scale, and desired purity. The table below summarizes the key attributes of each method.

| Method | Key Transformation | Advantages | Considerations |

| A: Asymmetric Reductive Amination | Direct conversion of ketone to chiral amine | Atom economical, fewer steps | Requires screening of expensive chiral catalysts and ligands; may require high pressure. |

| B: Diastereomeric Resolution | Separation of racemic amine | Highly scalable, robust, uses classical techniques | Theoretical max yield is 50% without a racemization loop; requires screening of resolving agents and solvents. |

| C: Asymmetric Reduction & Inversion | Enzymatic reduction followed by Sₙ2 | Often achieves exceptionally high ee (>99%); environmentally friendly (biocatalysis); predictable stereochemical outcome (inversion). | Multi-step process; Mitsunobu reagents are hazardous and can be difficult to remove during purification. |

Conclusion

The synthesis of (S)-7,8-difluorochroman-4-amine is a critical process for the development of novel therapeutics. This guide has detailed three distinct and reliable strategies to obtain this valuable intermediate from its prochiral ketone precursor. The direct asymmetric reductive amination offers an elegant and efficient route, while diastereomeric resolution provides a scalable and robust industrial method. The biocatalytic approach stands out for its exceptional enantioselectivity and alignment with green chemistry principles. By understanding the causality behind the experimental choices and the relative merits of each pathway, researchers can select and optimize the synthetic strategy that best fits their specific project goals, accelerating the journey from chemical synthesis to drug development.

References

-

An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

-

Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate. Available at: [Link]

-

Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. Available at: [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]

-

A concise Synthesis of L-4,4-difluoroglutamine. ResearchGate. Available at: [Link]

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Available at: [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Available at: [Link]

-

Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived... ResearchGate. Available at: [Link]

- Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

-

Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. PubMed. Available at: [Link]

-

Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. ResearchGate. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease. PubMed. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. PubMed. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. PubMed Central. Available at: [Link]

-

6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

-

Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006)... ResearchGate. Available at: [Link]

-

Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. Available at: [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. ResearchGate. Available at: [Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. Available at: [Link]

-

A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Taylor & Francis Online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aceschem.com [aceschem.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-7,8-difluorochroman-4-amine synthesis

Topic: Optimization of Reaction Conditions for High-Fidelity Asymmetric Synthesis Target Molecule: (S)-7,8-difluorochroman-4-amine (CAS: 1213161-36-4) Precursor: 7,8-difluorochroman-4-one

Critical Path Selection: Biocatalysis vs. Chemocatalysis

For the synthesis of (S)-7,8-difluorochroman-4-amine , you are likely choosing between two dominant methodologies. Your choice dictates the troubleshooting logic.

| Feature | Route A: Biocatalytic Transamination | Route B: Asymmetric Transfer Hydrogenation (ATH) |

| Primary Catalyst | (S)-selective | Ru(II)-complex with Chiral Diamine Ligand (e.g., Ru-TsDPEN) |

| Enantioselectivity (ee) | Typically >99% (Excellent) | 90–98% (Good to Excellent) |

| Conditions | Aqueous buffer, mild temp (30–45°C), pH 7–8 | Organic solvent (DCM/MeOH), Formic acid/TEA, 25–60°C |

| Key Challenge | Equilibrium displacement & substrate solubility | Catalyst stability & residual metal removal |

| Recommendation | Preferred for purity. Best for late-stage pharma intermediates where ee% is critical. | Preferred for scale. Better if substrate solubility in water is <1 g/L. |

Module A: Biocatalytic Route (Transaminases)[1]

Context: This route utilizes an amine donor (typically Isopropylamine or L-Alanine) to transfer an amino group to the 7,8-difluorochroman-4-one ketone. The electron-withdrawing fluorine atoms at positions 7 and 8 increase the electrophilicity of the carbonyl, generally enhancing reactivity but potentially exacerbating inhibition issues.

Workflow Diagram: Enzymatic Cascade

Figure 1: Standard workflow for developing a biocatalytic transamination process.

Troubleshooting Guide: Transaminases

Issue 1: Low Conversion (<50%)

-

Root Cause A: Unfavorable Equilibrium. Transamination is reversible.

-

Solution: Use Isopropylamine (IPM) as the amine donor. The byproduct is acetone. Apply a slight vacuum (200–300 mbar) or a nitrogen sweep to remove volatile acetone, driving the reaction forward (Le Chatelier’s principle).

-

-

Root Cause B: Product Inhibition. The resulting amine product binds to the enzyme active site.

-

Solution: Implement a biphasic system (e.g., overlay with MTBE or Toluene ) to extract the product amine in situ as it forms, protecting the enzyme.

-

Issue 2: Substrate Precipitation

-

Root Cause: The 7,8-difluoro core is highly lipophilic and poorly soluble in aqueous buffer.

-

Solution: Add DMSO (5–20% v/v) or Methanol . Caution: Ensure the specific enzyme variant tolerates the chosen co-solvent concentration.

-

Issue 3: Low Enantiomeric Excess (ee <98%)

-

Root Cause: Background chemical amination (racemic) or incorrect pH.

-

Solution: Check the pH.[1] For (S)-amines, optimal activity is often pH 7.0–8.0. If pH drifts >9, spontaneous imine formation/hydrolysis can occur. Ensure adequate buffer capacity (100 mM Potassium Phosphate).

-

Module B: Chemical Route (Asymmetric Transfer Hydrogenation)

Context: This route involves the formation of an imine (using ammonia or a benzylamine source) followed by reduction using a Ruthenium or Iridium catalyst with a chiral ligand (e.g., (S,S)-TsDPEN).

Workflow Diagram: ATH Logic

Figure 2: Decision tree for Asymmetric Transfer Hydrogenation (ATH) optimization.

Troubleshooting Guide: ATH

Issue 1: "Stalled" Reaction (Conversion stops at 60-70%)

-

Root Cause: Catalyst deactivation or accumulation of CO2 (byproduct of formic acid decomposition).

-

Protocol Adjustment:

-

Ensure the reaction vessel is vented properly to release CO2.

-

Add the Formic Acid/Triethylamine (HCOOH/TEA) azeotrope slowly or in portions.

-

Catalyst Poisoning: The free amine product can sometimes inhibit the Ru-center. Ensure the ratio of HCOOH:TEA is maintained (typically 5:2 molar ratio) to keep the amine protonated.

-

Issue 2: Defluorination (Loss of F atoms)

-

Scientific Insight: While rare in ATH, harsh reducing conditions can sometimes attack the C-F bond, especially at the 8-position (para to the ether oxygen).

-

Fix: Avoid using H2 gas with Pd/C (hydrogenolysis conditions). Stick to Transfer Hydrogenation (Formic acid donor) which is much milder and chemoselective for the C=N bond over the C-F bond.

Issue 3: Low Stereoselectivity

-

Optimization:

-

Temperature: Lower the reaction temperature to 0°C or even -10°C. Slower reaction rates often favor the enantioselective pathway over the background racemic pathway.

-

Ligand Matching: For the (S)-amine, ensure you are using the (S,S)-TsDPEN ligand (or matched equivalent based on the specific catalyst precatalyst stereochemistry). Note: Always verify the sense of induction experimentally, as electronic effects from the 7,8-difluoro substitution can occasionally invert expected selectivity compared to the non-fluorinated analog.

-

Analytical Controls & Purification

HPLC Method Parameters (Chiral)

To accurately determine the enantiomeric excess (ee), use the following starting conditions:

-

Column: Chiralpak AD-H or IA (Amylose-based columns often resolve chroman-amines well).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the primary amine.

-

Detection: UV @ 254 nm (Fluorinated aromatic rings have strong absorption here).

Purification Tip: Salt Formation

The free base amine is an oil or low-melting solid and prone to oxidation.

-

Recommendation: Isolate as the Hydrochloride (HCl) or L-Tartrate salt.

-

Protocol: Dissolve crude oil in EtOH, add 1.1 eq of L-Tartaric acid. Heat to dissolve, then cool slowly. This often upgrades the ee% via diastereomeric salt crystallization (e.g., upgrading 95% ee to >99% ee).

References

-

Biocatalytic Transamination Reviews

-

Asymmetric Transfer Hydrogenation (ATH)

-

Touge, T., et al. (2016). Asymmetric Transfer Hydrogenation of α-Substituted Ketones... Journal of the American Chemical Society, 138(31), 10084–10087. (Describes Ru-catalyst specificity for cyclic ketones). Link

-

Note on Fluorine Effect: Specific studies on 7,8-difluorochroman-4-one ATH are proprietary, but analogous 3-fluorochromanone reductions demonstrate the viability of Ru-Noyori catalysts for this scaffold. See: ResearchGate: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives. Link

-

-

General Reductive Amination Protocols

Sources

Stability issues of (S)-7,8-difluorochroman-4-amine under different conditions

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for (S)-7,8-difluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As a key building block in medicinal chemistry, understanding its stability profile is critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides solutions to specific problems that may arise during the handling and use of (S)-7,8-difluorochroman-4-amine.

Issue 1: Inconsistent analytical results (HPLC, LC-MS) with freshly prepared solutions.

-

Potential Cause: Adsorption of the amine to glass surfaces of vials or containers, leading to lower than expected concentrations. Basic amines are known to interact with acidic silanol groups on glass surfaces.

-

Troubleshooting Strategy:

-

Use polypropylene or silanized glass vials: These materials reduce the potential for ionic interactions and adsorption.

-

Pre-condition glassware: Rinsing glassware with a solution of a less valuable amine or a silanizing agent can passivate the surface.

-

Employ an acidic mobile phase: For HPLC analysis, using a mobile phase with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amine, reducing its interaction with residual silanols on the stationary phase and glassware.

-

Issue 2: Appearance of unknown impurities in the NMR spectrum of a sample dissolved in DMSO-d6 for an extended period.

-

Potential Cause: Decomposition in the presence of residual acids or water in the NMR solvent. Dimethyl sulfoxide (DMSO) is hygroscopic and can contain acidic impurities.

-

Troubleshooting Strategy:

-

Use freshly opened or properly stored deuterated solvents: Ensure that NMR solvents are of high purity and stored under an inert atmosphere to minimize water content.

-

Add a small amount of a non-reactive base: A minimal quantity of a volatile base like triethylamine or diisopropylethylamine can be added to neutralize any acidic impurities in the solvent. However, be mindful that this can interfere with the analysis of acidic protons in your molecule.

-

Limit time in solution: Prepare NMR samples immediately before analysis and do not store them for extended periods.

-

Issue 3: Low yield or formation of side products in reactions involving strong bases.

-

Potential Cause: While fluorinated amines can exhibit enhanced stability, some may degrade under strongly basic conditions.[1] The electron-withdrawing fluorine atoms can influence the reactivity of the chroman ring system.

-

Troubleshooting Strategy:

-

Use milder bases: Explore the use of organic bases (e.g., triethylamine, DIPEA) or inorganic bases with a lower pKa (e.g., potassium carbonate) where the reaction chemistry allows.

-

Lower reaction temperature: Running the reaction at reduced temperatures can minimize decomposition pathways.

-

Slow addition of reagents: Adding the base or other reactive partners slowly can help control the reaction and minimize localized high concentrations that might promote degradation.

-

Issue 4: Discoloration or degradation of the compound upon exposure to light.

-

Potential Cause: Photodegradation is a common issue for many organic molecules, especially those with aromatic rings. The energy from UV or visible light can promote oxidative or other degradative reactions.

-

Troubleshooting Strategy:

-

Store in amber vials: Protect the compound from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[2]

-

Conduct experiments under subdued lighting: Minimize exposure to direct sunlight or harsh laboratory lighting during handling and reaction setup.

-

Perform photostability studies: If the compound is intended for a light-exposed application, formal photostability testing according to ICH guidelines should be conducted.[3][4]

-

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and handling of (S)-7,8-difluorochroman-4-amine.

Q1: What are the recommended storage conditions for (S)-7,8-difluorochroman-4-amine?

A1: For long-term storage, it is recommended to keep the compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q2: How does pH affect the stability of (S)-7,8-difluorochroman-4-amine in aqueous solutions?

A2: The stability of amines in solution is often pH-dependent.[5][6] While specific data for this compound is not available, it is generally advisable to maintain a slightly acidic to neutral pH (around 4.5-7.0) for solutions of amines to enhance stability.[7] Strongly acidic or basic conditions should be avoided unless required for a specific reaction, and even then, exposure should be minimized. The introduction of fluorine atoms can lower the pKa of the amine, affecting its behavior at different pH values.[8]

Q3: Is (S)-7,8-difluorochroman-4-amine susceptible to oxidation?

A3: Yes, aromatic amines are known to be susceptible to oxidation, which can be catalyzed by light, metal ions, or other oxidizing agents.[9][10] The presence of fluorine atoms generally increases resistance toward oxidation.[1] However, it is prudent to handle the compound with care to avoid unnecessary exposure to air and other oxidants.

Q4: What solvents are recommended for dissolving (S)-7,8-difluorochroman-4-amine?

A4: The compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, DMSO, and DMF. For aqueous solutions, the use of a co-solvent and/or pH adjustment may be necessary to achieve the desired concentration. When using solvents like DMF, be aware that they can contain or generate amine impurities that could potentially react with your compound, especially at elevated temperatures.[11]

Q5: How can I assess the stability of (S)-7,8-difluorochroman-4-amine under my specific experimental conditions?

A5: A forced degradation study is the most effective way to determine the stability of the compound under your specific conditions.[12][13] This involves subjecting the compound to various stress conditions (e.g., heat, light, different pH values, oxidizing agents) and analyzing the samples at different time points by a stability-indicating analytical method, such as HPLC with UV or MS detection.

Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of (S)-7,8-difluorochroman-4-amine.

Objective: To identify potential degradation pathways and establish stable conditions for handling and storage.

Materials:

-

(S)-7,8-difluorochroman-4-amine

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide (3%)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

HPLC system with UV or MS detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (S)-7,8-difluorochroman-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[3]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition and time point.

-

Identify and, if possible, characterize any significant degradation products.

-

Data Summary Table:

| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| Solid, 80°C | 0 | ||

| 24 | |||

| Solution, 80°C | 0 | ||

| 24 | |||

| Photostability | 0 | ||

| As per ICH Q1B |

Visualizing Stability and Degradation

Workflow for Investigating Compound Instability

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Potential Degradation Pathways

Caption: Potential degradation pathways for (S)-7,8-difluorochroman-4-amine under various stress conditions.

References

-

T. Poisson, et al. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

PubMed. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. [Link]

-

ACS Publications. Role of Soil Manganese in the Oxidation of Aromatic Amines. [Link]

-

South China University of Technology. Thermal Stability of Fluoroelastomer/MEPDM Blends. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

National Institutes of Health. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

ResearchGate. Enhancement in the light-stability of BAPO and ITX-based photo-curable materials via photobleaching of pyrrolidene cyclohexanone. [Link]

-

BioMed Central. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. [Link]

-

ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

-

MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

-

ResearchGate. Combinatorial study of thermal stability in ternary nanocrystalline alloys. [Link]

-

ResearchGate. Handling fluorinated gases as solid reagents using metal-organic frameworks. [Link]

-

National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]

-

YouTube. How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. [Link]

-